

# role of nucleoprotein epitopes in influenza A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Influenza NP (147-155) |           |
| Cat. No.:            | B12433145              | Get Quote |

An In-depth Technical Guide on the Role of Nucleoprotein Epitopes in Influenza A Virus

#### **Executive Summary**

The continual antigenic drift and shift of Influenza A virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitate the annual reformulation of seasonal vaccines and pose a persistent pandemic threat. This challenge has driven research towards identifying conserved viral antigens capable of inducing broad, cross-protective immunity. The viral nucleoprotein (NP) has emerged as a leading candidate for such "universal" vaccine strategies. NP is an internal structural protein, highly conserved across different influenza A subtypes, and is the most abundant viral protein in infected cells.[1] Crucially, NP is a major target for the host's cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), which are vital for clearing virally infected cells.[2][3] This technical guide provides a comprehensive overview of the role of NP epitopes in the context of Influenza A virus infection and immunity. It details the structure and function of NP, summarizes key quantitative data on immunodominant T-cell epitopes, presents detailed experimental protocols for their analysis, and explores the implications for next-generation vaccine and therapeutic design for researchers, scientists, and drug development professionals.

## **Introduction to Influenza A Nucleoprotein (NP)**

Influenza A virus infection remains a significant cause of respiratory illness and mortality worldwide.[2] Current vaccines primarily elicit neutralizing antibodies against the highly variable HA and NA proteins, offering strain-specific protection that can be rendered ineffective by

## Foundational & Exploratory





antigenic changes.[3][4] This limitation underscores the need for vaccines that induce long-lasting, cross-strain protective immunity.[3] T-cell-based immunity, which targets more conserved internal viral proteins, is a promising approach to achieve this goal.[3][5]

The Influenza A virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle.[1][6] It is a primary target of the host's cytotoxic T lymphocyte (CTL) response following infection, making it a focal point for the development of universal influenza vaccines.[5][7] Unlike surface antigens, the NP sequence is remarkably stable, with over 90% identity among different viral strains, offering the potential to elicit an immune response that recognizes a broad range of influenza viruses.[5][8]

### **NP Structure and Function**

The NP protein is a major structural component of the viral ribonucleoprotein (RNP) complex, which is responsible for the transcription and replication of the viral RNA genome.[9][10] The 56 kDa monomeric NP consists of a head domain, a body domain, and a C-terminal tail loop.[9] [11] These monomers oligomerize to encapsidate the viral RNA, forming a helical RNP structure.[9][11]

Key functions of the NP protein include:

- RNA Binding and Encapsidation: NP binds to the viral RNA genome in a sequence-independent manner, protecting it from host cell nucleases.[6][9]
- RNP Complex Formation: NP self-associates and interacts with the viral RNA polymerase subunits (PA, PB1, and PB2) to form the functional RNP complex.[9][12]
- Nuclear Trafficking: NP contains nuclear localization signals (NLS) and nuclear export signals (NES) that mediate the transport of RNPs into and out of the host cell nucleus, a critical step for viral replication.[1]
- Host Interaction: NP interacts with various host cellular proteins, acting as a key adapter molecule between the virus and the host cell.[9]

The high degree of conservation in NP is linked to these critical structural and functional roles, making it an attractive target for antiviral drugs and broadly protective vaccines.[13]



# NP Epitopes and the Host Immune Response

While antibodies against the internal NP protein are induced after natural infection, they are generally non-neutralizing.[4][6] The primary protective role of NP-specific immunity is mediated by T-cells.

## **T-Cell Mediated Immunity**

Upon infection, viral proteins within the host cell are processed and presented as short peptide epitopes by Major Histocompatibility Complex (MHC) molecules on the cell surface.[14]

- CD8+ Cytotoxic T Lymphocytes (CTLs) recognize viral epitopes presented by MHC class I
  molecules. Activated CTLs are critical for killing infected cells, thereby controlling viral
  replication and clearing the infection.[2][15]
- CD4+ Helper T-Cells recognize epitopes presented by MHC class II molecules on professional antigen-presenting cells. These cells support the development of both B-cell antibody responses and CD8+ T-cell responses.[16]

The T-cell response to conserved internal proteins like NP is associated with heterosubtypic immunity—protection against different influenza A subtypes.[4][5]

## NP as a Major Target for T-Cells

Numerous studies in humans have established that NP is a major target of the immunodominant CD8+ T-cell response during influenza infection.[3][17][18] This immunodominance is likely due to the high abundance of NP in infected cells, leading to robust processing and presentation of its epitopes.[18] The majority of these immunodominant epitopes are clustered within the C-terminal two-thirds of the NP protein and are highly conserved across strains.[3][17]

# **Quantitative Analysis of NP Epitopes**

The identification and characterization of specific NP epitopes are crucial for vaccine design. The following tables summarize key immunodominant epitopes identified in human populations.

Table 1: Characterized Human CD8+ T-Cell Epitopes in Influenza A NP



| Epitope<br>Sequence  | Position | HLA<br>Restriction                     | Conservation (%)    | Reference(s) |
|----------------------|----------|----------------------------------------|---------------------|--------------|
| CTELKLSDY            | 335-343  | HLA-A1                                 | >99                 | [19]         |
| FEVKQTKTDV           | 469-478  | HLA-A1                                 | >99                 | [19]         |
| ELRSRYWA             | 44-51    | HLA-A2                                 | >98                 | [20]         |
| ASNENMETM            | 380-388  | HLA-B27                                | >98                 | [20]         |
| SAAFEDLRVLS<br>FIRGY | 335-350  | HLA-A02, A03,<br>B18, B27, B37,<br>B44 | >99                 | [5]          |
| LPRRSGAAGA           | 219-228  | HLA-B1801                              | Highly<br>Conserved | [21]         |
| TQVYSLIRPN           | 140-150  | HLA-B1501                              | Highly<br>Conserved | [21]         |
| KSYLIRATQ            | 404-412  | HLA-B1501                              | Highly<br>Conserved | [21]         |

| VLSFIRGTK | 342-350 | HLA-B3503 | Highly Conserved |[21] |

Table 2: Characterized Human CD4+ T-Cell Epitopes in Influenza A NP

| Epitope<br>Sequence | Position                | HLA<br>Restriction | Conservation<br>(%) | Reference(s) |
|---------------------|-------------------------|--------------------|---------------------|--------------|
| GDVRAAMAF           | 255-275 (within region) | Promiscuous        | >99                 | [5][19]      |
| LVRKTRTVI           | 260-273 (within region) | H-2k, H-2b         | Highly<br>Conserved | [22]         |

| TIKRSYIDA | 270-283 (within region) | H-2s | Highly Conserved |[22] |

Table 3: Predicted MHC-I Binding Affinity of Select NP Peptides



| Peptide<br>Sequence | Source Protein | Predicted HLA<br>Allele | Predicted<br>Binding<br>Affinity (nM) | Reference(s) |
|---------------------|----------------|-------------------------|---------------------------------------|--------------|
| LPRRSGAAG           | NP             | HLA-B51:01              | 1.8                                   | [23]         |
| YDATTIKRS           | NP             | HLA-A68:01              | 3.5                                   | [23]         |
| DVVNFVSMEF          | PA             | HLA-A02:01              | 14.5                                  | [14]         |
| GILGFVFTL           | M1             | HLA-A02:01              | 2.0                                   | [14]         |
| LLMGSNLEA           | NP             | HLA-A02:01              | 13.0                                  | [14]         |

| FQGRGVFEL | PB1 | HLA-A02:01 | 12.0 | [14] |

Binding affinity is often predicted using algorithms like NetMHC; values <500 nM are typically considered potential binders, with lower values indicating higher affinity.[14]

## **Host Cell Recognition of Influenza A Virus**

The host innate immune system is the first line of defense against viral infection. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA, and initiate signaling cascades that lead to the production of interferons and pro-inflammatory cytokines, establishing an antiviral state.[24][25] Key PRRs involved in influenza A recognition include Toll-like receptors (TLRs) in the endosome and RIG-I-like receptors (RLRs) in the cytoplasm.[24] [26] This signaling is critical for activating the adaptive immune response, including NP-specific T-cells.





Click to download full resolution via product page

Innate immune signaling pathway upon influenza virus recognition.



# **Experimental Protocols for NP Epitope Analysis**

Analyzing T-cell responses to NP epitopes requires specialized immunological assays. Below are methodologies for two key experiments.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify, phenotype, and quantify antigen-specific T-cells by measuring cytokine production at the single-cell level.[27][28]

#### Methodology:

- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Antigen Stimulation: Culture 1-2 x 10<sup>6</sup> PBMCs in 96-well plates. Stimulate cells for 6-18 hours with:
  - Test Condition: A pool of synthetic overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire NP sequence, or specific known epitope peptides (final concentration ~1-2 µg/mL per peptide).
  - Negative Control: Medium only or a non-relevant peptide pool.
  - Positive Control: A mitogen like Staphylococcal enterotoxin B (SEB).
- Inhibit Cytokine Secretion: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate intracellularly.
   [28]
- Cell Surface Staining: Harvest cells and stain with fluorochrome-conjugated antibodies
  against cell surface markers to identify T-cell populations (e.g., Anti-CD3, Anti-CD4, AntiCD8) and a viability dye to exclude dead cells.
- Fixation and Permeabilization: Fix the cells (e.g., with 2% paraformaldehyde) and then permeabilize the cell membranes using a detergent-based buffer (e.g., saponin).







- Intracellular Staining: Stain cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-2).
- Data Acquisition: Acquire data on a multicolor flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing specific cytokines in response to NP peptide stimulation compared to the negative control.[29]





Click to download full resolution via product page

Experimental workflow for Intracellular Cytokine Staining (ICS).



# **Enzyme-Linked Immunospot (ELISpot) Assay**

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokinesecreting cells.

#### Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.
- Plate Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., sterile PBS containing 1% BSA) for 2 hours at room temperature.
- Cell Plating and Stimulation: Wash the plate and add 2-3 x 10^5 PBMCs per well. Add stimuli as described for the ICS protocol (NP peptide pools, negative/positive controls).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. During this time, secreted cytokines are captured by the antibody on the membrane in the immediate vicinity of the secreting cell.
- Cell Removal: Lyse and wash away the cells.
- Detection: Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours.
- Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.
- Spot Development: Wash the plate and add a precipitating enzyme substrate (e.g., BCIP/NBT). Dark, distinct spots will form on the membrane, with each spot representing a single cytokine-producing cell.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count
  the number of spots in each well using an automated ELISpot reader. Results are expressed
  as Spot Forming Cells (SFCs) per million PBMCs.



# Implications for Universal Vaccine and Drug Development

The high conservation and immunogenicity of NP epitopes make them a cornerstone of efforts to develop a universal influenza vaccine. The goal is to elicit a strong, cross-reactive T-cell response that can provide protection against diverse influenza A strains, including seasonal drift variants and novel pandemic strains.[2][6] Strategies include:

- Epitope-based vaccines: Formulations containing a cocktail of conserved, immunodominant NP T-cell epitopes.[5]
- Recombinant protein vaccines: Using the full-length NP protein as an antigen.[5]
- Viral vectors: Using vectors like adenovirus to express the NP gene and induce potent T-cell responses.[7]
- mRNA vaccines: Delivering the genetic code for NP to be expressed by host cells.[6]

Furthermore, because of its essential and conserved nature, the NP protein itself is an attractive target for antiviral drug development, with efforts focused on inhibiting its functions like RNA binding or oligomerization.[1][10]





Click to download full resolution via product page

A universal vaccine strategy targeting conserved NP epitopes.

## Conclusion



The nucleoprotein of Influenza A virus is far more than a simple structural component. Its high degree of conservation across subtypes and its role as a primary target for the host's cytotoxic T-lymphocyte response position it as a critical asset in the quest for a universal influenza vaccine. By shifting the focus of the immune response from the rapidly evolving surface antigens to the stable internal NP, it is possible to develop next-generation immunotherapies capable of providing broad and durable protection against the persistent threat of influenza. A deep understanding of NP T-cell epitopes, facilitated by the robust experimental methods detailed herein, is fundamental for the continued progress of vaccine and antiviral drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Binding of radioiodinated influenza virus peptides to class I MHC molecules and to other cellular proteins as analyzed by gel filtration and photoaffinity labeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 10. journals.asm.org [journals.asm.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Anti-Influenza A NP Antibodies | Invitrogen [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Nucleoprotein in Immunity to Human Negative-Stranded RNA Viruses—Not Just Another Brick in the Viral Nucleocapsid PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ovid.com [ovid.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. A dominant Th epitope in influenza nucleoprotein. Analysis of the fine specificity and functional repertoire of T cells recognizing a single determinant PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Influenza A induced cellular signal transduction pathways PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. viroclinics.com [viroclinics.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of nucleoprotein epitopes in influenza A virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433145#role-of-nucleoprotein-epitopes-in-influenza-a-virus]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com